4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine
CAS No.: 944902-03-8
Cat. No.: VC3758589
Molecular Formula: C8H10ClN3S
Molecular Weight: 215.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944902-03-8 |
|---|---|
| Molecular Formula | C8H10ClN3S |
| Molecular Weight | 215.7 g/mol |
| IUPAC Name | 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3 |
| Standard InChI Key | WOKOJJXVQQKKEU-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(CNCC2)C(=N1)Cl |
| Canonical SMILES | CSC1=NC2=C(CNCC2)C(=N1)Cl |
Introduction
Structural Characteristics and Identification
Chemical Identity and Basic Properties
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is characterized by its fused ring system consisting of a pyridine ring joined with a pyrimidine ring. The compound contains a chlorine substituent at the 4-position and a methylthio group at the 2-position. Its structural features make it a valuable scaffold for various bioactive molecules, particularly in the development of kinase inhibitors .
The following table summarizes the key identifiers and physical properties of the compound:
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| Molecular Formula | C₈H₁₀ClN₃S |
| Molecular Weight | 215.70 g/mol |
| CAS Number | 944902-03-8 |
| LogP | 1.826 |
| Polar Surface Area | 63.11 Ų |
Structural Representation and Chemical Identifiers
The molecular structure of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can be represented through various chemical notation systems, which are essential for database searches and compound identification in chemical literature. The compound's structural representation is defined by the following identifiers :
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3 |
| InChI Key | WOKOJJXVQQKKEU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC2=C(CNCC2)C(=N1)Cl |
The compound's structure features a tetrahydropyridine ring fused with a pyrimidine ring, creating the pyrido[4,3-D]pyrimidine scaffold. The presence of the chlorine atom at the 4-position and the methylthio group at the 2-position contributes significantly to its chemical reactivity and potential biological activities .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine typically involves multiple reaction steps that focus on constructing the fused heterocyclic system. The process generally begins with building the pyridine and pyrimidine rings, followed by introducing the specific functional groups at their designated positions .
One common synthetic approach involves the cyclization of suitable precursors containing the necessary functional groups. The cyclization process often requires specific reaction conditions, including the use of strong bases or acids, and may benefit from catalysts to facilitate the formation of the heterocyclic ring system .
Reaction Conditions and Considerations
The synthesis of this compound requires careful attention to reaction conditions to ensure high yield and purity. The following factors are crucial in the preparation process:
-
Temperature control: Many cyclization reactions are temperature-sensitive and require precise thermal regulation.
-
Solvent selection: The choice of solvent can significantly impact the reaction efficiency and product purity.
-
Catalyst utilization: Catalysts may be employed to lower activation energies and direct the reaction toward the desired pathway.
-
Reaction time: Optimal reaction duration must be determined to maximize yield while minimizing side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is typically optimized to enhance efficiency, scalability, and cost-effectiveness. Industrial production methods may incorporate:
-
Continuous flow chemistry: This approach offers advantages in reaction control, safety, and scalability compared to batch processing.
-
Automated systems: Automation can improve precision, reproducibility, and throughput in the production process.
-
Optimized reaction parameters: Industrial settings often employ refined reaction conditions based on extensive research and development efforts.
Chemical Reactivity and Properties
Types of Reactions
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine demonstrates diverse chemical reactivity, participating in several types of reactions that are valuable in organic synthesis and medicinal chemistry. The compound's reactivity is largely influenced by its heterocyclic structure and the presence of specific functional groups .
The compound can undergo various reaction types, including:
-
Oxidation reactions: These can result in the formation of corresponding oxo-compounds.
-
Reduction reactions: These lead to the formation of reduced derivatives.
-
Nucleophilic substitution reactions: These involve the replacement of the chlorine atom with various nucleophiles.
-
Electrophilic reactions: These typically occur at the electron-rich positions of the heterocyclic system.
Common Reagents and Reaction Conditions
The chemical transformations of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine often involve specific reagents and conditions tailored to achieve the desired modifications. Common reagents and conditions for different reaction types include:
-
Oxidation:
-
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
-
Conditions: Typically conducted in aqueous or mixed solvent systems under controlled temperature
-
-
Reduction:
-
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
-
Conditions: Usually performed in aprotic solvents under inert atmosphere
-
-
Nucleophilic substitution:
-
Reagents: Amines, alcohols, thiols
-
Conditions: Often requires base catalysis and may involve elevated temperatures
-
Products Formation and Applications
The chemical transformations of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine yield various products with potential applications in medicinal chemistry and pharmaceutical research. The products formed from different reactions include:
-
Oxidation products: May exhibit enhanced interactions with specific biological targets
-
Reduced derivatives: Often demonstrate altered pharmacokinetic properties
-
Substitution products: Typically show modified binding affinities and biological activities
These diverse chemical transformations make 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine a valuable scaffold for the development of compounds with tailored properties and functions for specific applications in drug discovery and development.
Biological Activity and Applications
Mechanism of Action
The biological activity of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is primarily attributed to its ability to act as an enzyme inhibitor. Its mechanism of action typically involves:
-
Binding to the active site of target enzymes, particularly kinases
-
Interfering with the enzyme's ability to bind its natural substrate
-
Disrupting downstream signaling pathways and cellular processes
The moderate lipophilicity of the compound (LogP: 1.826) contributes to its ability to penetrate cellular membranes, while its structural features enable specific interactions with target proteins .
Research Applications
Beyond its potential therapeutic applications, 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine serves as a valuable research tool in various scientific investigations:
-
Structure-activity relationship (SAR) studies: The compound provides a scaffold for examining how structural modifications affect biological activity
-
Biochemical assays: Used to evaluate binding affinities and inhibitory potencies against target enzymes
-
Cellular pathway investigations: Helps in understanding the role of specific enzymes in cellular signaling and function
These research applications contribute to a deeper understanding of biological mechanisms and aid in the rational design of more effective therapeutic agents.
Comparison with Structurally Similar Compounds
Structural Analogues
Several compounds share structural similarities with 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine, differing primarily in their substitution patterns or ring systems. Notable structural analogues include:
-
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Features a benzyl group instead of a methylthio group
-
2-(Methylthio)pyrido[4,3-D]pyrimidine: Lacks the chlorine atom present in the target compound
-
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3'-thieno[2,3-d]pyrimidine: Contains a thieno ring structure
Comparative Analysis
The following table presents a comparative analysis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine and structurally related compounds:
| Compound | Structural Features | Biological Activity | Distinctive Characteristics |
|---|---|---|---|
| 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine | Chloro at 4-position, methylthio at 2-position | Potential CDK inhibitor | Balanced lipophilicity, specific binding affinity |
| 4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3'-thieno[2,3-d]pyrimidine | Contains thieno ring | Potential kinase inhibitor | Incorporates sulfur in thieno structure |
| 2-Amino-pyrido[3,4-d]pyrimidines | Amino group substitution | CDK inhibition | Different substitution pattern affecting activity |
| 5-Methyl-6-chloro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine | Chloro and methyl substitutions | Anticancer properties | Unique thieno-pyrimidine fusion |
Structure-Activity Relationships
The comparative analysis of structurally similar compounds provides valuable insights into structure-activity relationships, highlighting how specific structural features contribute to biological activity:
These structure-activity relationships guide the rational design of optimized compounds with enhanced properties for specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume